N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide
Description
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide is a propanamide derivative featuring two aryl sulfanyl substituents: a 4-bromophenyl group attached via a sulfanyl-ethyl chain and a 4-chlorophenyl group directly linked to the propanamide backbone. Its molecular formula is C₁₇H₁₆BrClNO₂S₂, with a calculated molecular weight of 455.8 g/mol.
Properties
IUPAC Name |
N-[2-(4-bromophenyl)sulfanylethyl]-2-(4-chlorophenyl)sulfanylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrClNOS2/c1-12(23-16-8-4-14(19)5-9-16)17(21)20-10-11-22-15-6-2-13(18)3-7-15/h2-9,12H,10-11H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRVRXASOQUWCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCSC1=CC=C(C=C1)Br)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrClNOS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-{2-[(4-bromophenyl)sulfanyl]ethyl}-2-[(4-chlorophenyl)sulfanyl]propanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview of its pharmacological properties.
Chemical Structure and Properties
The compound features two sulfanyl groups attached to phenyl rings, which are known to enhance biological activity through various mechanisms. Its molecular structure can be represented as follows:
- IUPAC Name : this compound
- CAS Number : 337920-97-5
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have reported that sulfanyl derivatives show moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The specific compound under discussion is hypothesized to exhibit comparable antimicrobial effects due to its structural similarities.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored, particularly its activity against acetylcholinesterase (AChE) and urease. Inhibitory assays suggest that sulfamoyl functionalities in similar compounds are linked to significant enzyme inhibition, which is crucial in treating conditions like Alzheimer's disease and urinary tract infections .
Anticancer Potential
The structural characteristics of this compound suggest potential anticancer properties. Compounds with similar moieties have been studied for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .
Case Studies and Research Findings
- Antimicrobial Screening :
- Enzyme Inhibition Studies :
- Antitumor Activity :
Data Tables
Comparison with Similar Compounds
Structural and Functional Insights
Sulfur Oxidation State :
- Sulfanyl (Thioether) Groups (e.g., target compound): Increase lipophilicity and membrane permeability but may reduce metabolic stability compared to sulfonamides .
- Sulfonyl Groups (e.g., ): Enhance polarity and hydrogen-bonding capacity, improving target binding in some pharmacological contexts .
Halogen Substituents :
- Bromine and Chlorine : Contribute to halogen bonding, enhancing interactions with biological targets. Bromine’s larger atomic size may improve van der Waals interactions compared to chlorine .
Backbone Flexibility: Propanamide vs.
Physicochemical Properties
- Solubility : The target compound’s high molecular weight (~455.8 g/mol) and halogen content likely reduce aqueous solubility compared to smaller analogs like the acetamide derivative ().
- Melting Point : Halogenated aromatic rings increase melting points due to strong intermolecular interactions, as seen in related compounds .
Q & A
(Basic) What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the preparation of intermediates such as sulfonated aromatic amines or thiol derivatives. For example:
- Step 1: React 4-bromothiophenol with a bromoethylamine derivative to form the 2-[(4-bromophenyl)sulfanyl]ethylamine intermediate under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2: Introduce the 4-chlorophenylsulfanyl group via nucleophilic substitution or thiol-ene coupling, using 4-chlorothiophenol and a propionyl chloride derivative. Temperature control (0–5°C) and anhydrous solvents (e.g., THF) are critical to minimize side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures ≥95% purity .
Key Variables:
- Temperature: Higher temperatures may accelerate hydrolysis of sulfanyl groups.
- Solvent Polarity: Polar aprotic solvents (DMF, DMSO) enhance reactivity but require strict moisture control .
(Basic) How can advanced spectroscopic techniques confirm structural integrity?
Methodological Answer:
- NMR Analysis:
- ¹H/¹³C NMR: Assign peaks for sulfanyl (δ 3.1–3.5 ppm for –S–CH₂–) and amide (δ 6.5–7.5 ppm for CONH) groups. Compare with computed spectra (DFT/B3LYP/6-311++G**) to validate stereoelectronic effects .
- 2D NMR (HSQC, HMBC): Resolve overlapping signals from aromatic protons and confirm connectivity between sulfanyl and propanamide moieties .
- High-Resolution Mass Spectrometry (HRMS): Match experimental [M+H]⁺ or [M–H]⁻ values with theoretical masses (e.g., ±1 ppm error threshold) .
Validation: Cross-reference with X-ray crystallography data from analogous compounds (e.g., C–S bond lengths: ~1.81 Å) .
(Advanced) What methodologies are recommended for analyzing biological activity, particularly in enzyme inhibition?
Methodological Answer:
- Enzyme Assays:
- Kinetic Studies: Use Michaelis-Menten kinetics with varying substrate concentrations to determine inhibition constants (Ki) for target enzymes (e.g., cyclooxygenase-2 or tyrosine kinases). Include positive controls (e.g., celecoxib) .
- Fluorescence Quenching: Monitor binding interactions via tryptophan fluorescence quenching in enzyme active sites .
- Cellular Models:
- IC₅₀ Determination: Treat cell lines (e.g., HEK293 or HeLa) with the compound (0.1–100 µM) and measure viability via MTT assays. Normalize against DMSO controls .
Data Interpretation: Use nonlinear regression (GraphPad Prism) to model dose-response curves and assess statistical significance (p < 0.05) .
(Advanced) How can researchers resolve contradictions in solubility and stability data for sulfanyl-containing propanamides?
Methodological Answer:
- Solubility Profiling:
- Hansen Solubility Parameters: Calculate HSPs (δD, δP, δH) to identify optimal solvents (e.g., DMSO for polar aprotic conditions) .
- pH-Dependent Studies: Test solubility in buffered solutions (pH 2–12) to identify degradation thresholds (e.g., sulfanyl oxidation at pH > 10) .
- Stability Analysis:
- Forced Degradation: Expose the compound to heat (40–60°C), UV light, and oxidative stress (H₂O₂). Monitor degradation via HPLC-MS to identify vulnerable functional groups (e.g., sulfanyl → sulfoxide) .
Mitigation: Use antioxidants (e.g., BHT) in storage buffers and amber vials to minimize light-induced degradation .
(Advanced) What computational approaches predict reactivity and target interactions?
Methodological Answer:
- Docking Simulations: Use AutoDock Vina or Schrödinger Suite to model binding poses with protein targets (e.g., COX-2 PDB: 5KIR). Prioritize docking scores (ΔG ≤ –8 kcal/mol) and hydrogen-bonding interactions with catalytic residues .
- DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to compute Fukui indices for nucleophilic/electrophilic sites, guiding regioselective modifications .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD ≤ 2 Å) and ligand-protein residence times .
(Advanced) What strategies optimize regioselectivity in sulfanyl group modifications?
Methodological Answer:
- Protecting Groups: Temporarily block reactive sites (e.g., amide NH with Boc groups) during sulfanyl alkylation to direct substitutions to desired positions .
- Catalytic Control: Use Pd-catalyzed cross-coupling (e.g., Buchwald-Hartwig) for selective aryl-sulfanyl bond formation. Optimize ligand/base systems (e.g., XantPhos with Cs₂CO₃) .
- Kinetic vs. Thermodynamic Control: Lower temperatures (–20°C) favor kinetic products (e.g., meta-substitution), while higher temperatures (80°C) drive thermodynamic outcomes (para-substitution) .
Validation: Monitor reaction progress with TLC (Rf shifts) and isolate intermediates for spectroscopic confirmation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
